3-Methylidene-1-phenylpyrrolidin-2-one

Metabolic Disease DGAT1 Inhibitor Triglyceride Synthesis

Procure 3-Methylidene-1-phenylpyrrolidin-2-one (CAS 70259-90-4) as a strategic α-methylene-γ-lactam building block. The exocyclic methylene group enables selective Michael addition to cysteine thiols, essential for targeted covalent inhibitors (TCIs) and PROTACs. N-Phenyl substitution allows rational tuning of electrophilicity via Hammett correlations, a critical advantage over non-covalent or less tunable scaffolds. It has yielded potent DGAT1 inhibitors (IC50 ~10 nM) and antibacterial lead SRI-011225, active against drug-resistant S. aureus and S. pneumoniae with low resistance induction. Choose this scaffold for programs requiring covalent target engagement, metabolic disease, and antimicrobial resistance research.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 70259-90-4
Cat. No. B14014082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-1-phenylpyrrolidin-2-one
CAS70259-90-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC=C1CCN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO/c1-9-7-8-12(11(9)13)10-5-3-2-4-6-10/h2-6H,1,7-8H2
InChIKeyUUYMMNPUBDRZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylidene-1-phenylpyrrolidin-2-one (CAS 70259-90-4): A Core α-Methylene-γ-Lactam Scaffold for Targeted Covalent Inhibitor Development and Multi-Target Drug Discovery


3-Methylidene-1-phenylpyrrolidin-2-one (CAS 70259-90-4) is an α-methylene-γ-lactam, a heterocyclic scaffold characterized by a reactive exocyclic methylene group adjacent to a lactam carbonyl. This electrophilic warhead enables covalent modification of biological targets, primarily via Michael addition to nucleophilic residues such as cysteine thiols [1]. The compound serves as a versatile building block for the synthesis of diverse bioactive molecules and has been implicated in modulating several therapeutic targets, including CCR5, DGAT1, and cytochrome P450 enzymes [2]. Its core structure provides a foundation for developing targeted covalent inhibitors (TCIs) and other pharmacologically relevant agents [3].

Why 3-Methylidene-1-phenylpyrrolidin-2-one (CAS 70259-90-4) Cannot Be Substituted by Other Pyrrolidinone Analogs in Critical Research Applications


The α-methylene-γ-lactam scaffold of 3-Methylidene-1-phenylpyrrolidin-2-one imparts a unique electrophilic reactivity profile that distinguishes it from other pyrrolidinone analogs, such as 1-phenylpyrrolidin-2-one or 3-(ethylamino)-1-phenylpyrrolidin-2-one . The presence of the exocyclic methylene group is critical for covalent engagement with target nucleophiles, a mechanism that is not available to saturated lactams [1]. Furthermore, the specific N-phenyl substitution influences both reactivity and biological target engagement, as demonstrated by studies showing that N-aryl substitution on 3-methylene-2-pyrrolidinones directly modulates thiol reactivity, which correlates with Hammett parameters [2]. Therefore, substituting this compound with a generic pyrrolidinone lacking the electrophilic warhead or possessing a different N-substituent will fundamentally alter its mechanism of action, target selectivity, and overall biological activity profile, potentially rendering it ineffective for applications reliant on covalent inhibition or specific receptor interactions [3].

Quantitative Evidence Guide for 3-Methylidene-1-phenylpyrrolidin-2-one (CAS 70259-90-4): Comparative Activity Data vs. Key Analogs and Targets


DGAT1 Inhibition: Superior Potency of 3-Methylidene-1-phenylpyrrolidin-2-one Core Compared to Diverse Scaffolds

The core scaffold of 3-Methylidene-1-phenylpyrrolidin-2-one, when appropriately derivatized, demonstrates potent inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1) [1]. In cellular assays, a derivative of this core achieved an IC50 of 10 nM against human DGAT1 in HEK293 cells, representing a 22-fold and 50-fold improvement in potency compared to other pyrrolidine-based DGAT1 inhibitors, such as CHEMBL3235304 (IC50 = 220 nM) and CHEMBL2012616 (IC50 = 498 nM), respectively [2][3]. This data highlights the potential for the 3-methylidene-1-phenylpyrrolidin-2-one scaffold to yield highly potent DGAT1 inhibitors, which are pursued for treating metabolic disorders like obesity and hyperlipidemia [4].

Metabolic Disease DGAT1 Inhibitor Triglyceride Synthesis

Anticonvulsant Activity: Quantitative Efficacy in In Vivo Seizure Models

1-Aryl-3-methylene-2-pyrrolidinones, the class to which 3-Methylidene-1-phenylpyrrolidin-2-one belongs, have demonstrated quantifiable anticonvulsant activity in established in vivo models [1]. In the maximal electroshock seizure (MES) test in mice, several compounds from this series displayed protection, but only at high doses of 300 or 600 mg/kg [2]. This contrasts with established anticonvulsants like phenytoin or carbamazepine, which show efficacy at lower doses, but it provides a defined baseline for structure-activity relationship (SAR) studies. The activity confirms the ability of this scaffold to penetrate the blood-brain barrier and modulate neuronal excitability, establishing a foundation for further optimization [3].

Neurology Anticonvulsant Epilepsy

Antibacterial Activity: Efficacy Against Drug-Resistant Strains

The compound SRI-011225, a first-in-class bactericidal antimicrobial based on the 3-methylidene-1-phenylpyrrolidin-2-one core, has demonstrated significant activity against a panel of drug-resistant pathogens [1]. Specifically, it is active against drug-resistant strains of Staphylococcus aureus, Bacillus anthracis, Streptococcus pneumoniae, Francisella tularensis, and Enterococcus faecalis [2]. Importantly, studies indicate a low propensity for selecting resistant mutants in F. tularensis, a key advantage over many existing antibiotics where resistance development is a major clinical problem [3]. While the MIC values for the compound itself are not detailed in the provided data, its classification as a 'first-in-class' agent with activity against high-priority drug-resistant pathogens, coupled with a low resistance induction profile, underscores its unique potential in antimicrobial research and development [4].

Infectious Disease Antibacterial Drug Resistance

Key Research and Procurement Application Scenarios for 3-Methylidene-1-phenylpyrrolidin-2-one (CAS 70259-90-4)


Lead Scaffold for Developing Potent DGAT1 Inhibitors

Procure 3-Methylidene-1-phenylpyrrolidin-2-one as a starting scaffold for a medicinal chemistry program targeting Diacylglycerol O-acyltransferase 1 (DGAT1). The core structure has yielded derivatives with low nanomolar IC50 values (e.g., 10 nM) in cellular assays [7]. This high potency makes it a compelling alternative to other pyrrolidine-based scaffolds with significantly weaker activity (e.g., 220 nM and 498 nM) [8]. The compound's α-methylene-γ-lactam warhead can be leveraged for further optimization to develop novel therapeutics for metabolic disorders like obesity and hypertriglyceridemia [6].

Covalent Warhead for Targeted Protein Degradation and Chemical Biology

Utilize 3-Methylidene-1-phenylpyrrolidin-2-one as a reactive covalent warhead in the design of targeted covalent inhibitors (TCIs) or proteolysis-targeting chimeras (PROTACs). The exocyclic methylene group enables selective and tunable Michael addition to cysteine residues [7]. The reactivity of this warhead is known to be modulated by the N-substituent, as shown by Hammett correlations in thiol reactivity studies [8]. This allows for rational tuning of electrophilicity to achieve desired target engagement and selectivity profiles, a critical advantage over non-covalent scaffolds or less tunable electrophiles [6].

Template for Novel Antimicrobials Targeting Drug-Resistant Pathogens

Employ 3-Methylidene-1-phenylpyrrolidin-2-one as a core template for synthesizing and evaluating new antibacterial agents. The derivative SRI-011225, based on this scaffold, has demonstrated activity against clinically relevant drug-resistant strains, including S. aureus and S. pneumoniae, and showed a low propensity for inducing resistance in F. tularensis [7]. This profile positions the scaffold as a valuable starting point for researchers aiming to discover and develop antibiotics with novel mechanisms of action to combat the growing threat of antimicrobial resistance [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylidene-1-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.